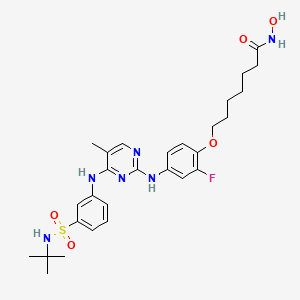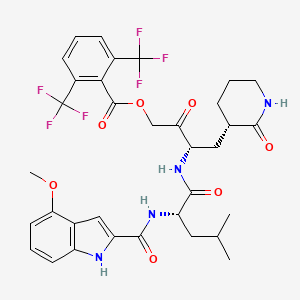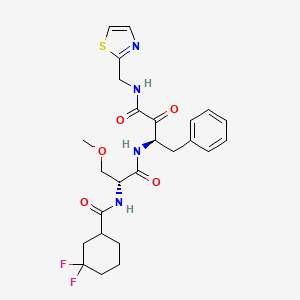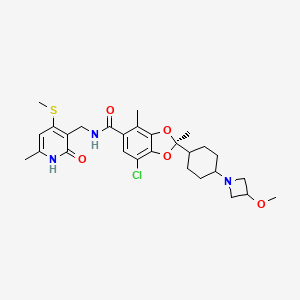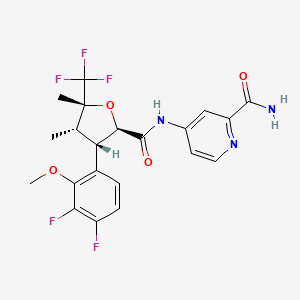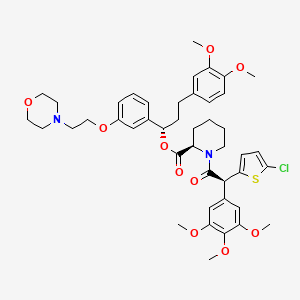
(S)-(R)-3-(3,4-Dimethoxyphenyl)-1-(3-(2-morpholinoethoxy)phenyl)propyl-1-((S)-2-(5-chlorothiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acetyl)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 19b is a synthetic organic compound that acts as an inhibitor of FKBP prolyl isomerase 5 (also known as FKBP51). This compound has a novel selectivity motif compared to previously identified inhibitor tools such as SAFit1 and SAFit2. It is proposed as an investigative tool for the study of neuropathic pain in animal models .
Métodos De Preparación
The preparation of compound 19b involves a series of synthetic routes and reaction conditions. The detailed synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 3,4-dimethoxyphenyl, 3-(2-morpholinoethoxy)phenyl, and 5-chlorothiophen-2-yl.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. For example, the use of piperidine-2-carboxylate as a key intermediate.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Compound 19b undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound with other groups, resulting in the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Aplicaciones Científicas De Investigación
Compound 19b has several scientific research applications, including:
Chemistry: It is used as a tool compound for studying the selective inhibition of FKBP prolyl isomerase 5.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of compound 19b involves its selective inhibition of FKBP prolyl isomerase 5. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved include the desensitization of TRPV1 in primary sensory neurons, which is associated with the compound’s effects on neuropathic pain .
Comparación Con Compuestos Similares
Compound 19b is unique in its selectivity motif compared to other similar compounds such as SAFit1 and SAFit2. The key differences include:
Selectivity: Compound 19b has a novel selectivity motif that enables strong selectivity for FKBP prolyl isomerase 5 over its closest homologue, FKBP52.
Structure: The compound contains thiophene-containing moieties that stabilize a flipped-out conformation of Phe67 of FKBP prolyl isomerase 5, which is not observed in other similar compounds.
Similar Compounds: Similar compounds include SAFit1, SAFit2, and other FKBP prolyl isomerase 5 inhibitors.
Propiedades
Fórmula molecular |
C44H53ClN2O10S |
|---|---|
Peso molecular |
837.4 g/mol |
Nombre IUPAC |
[(1S)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2R)-1-[(2S)-2-(5-chlorothiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C44H53ClN2O10S/c1-50-35-15-13-29(25-36(35)51-2)12-14-34(30-9-8-10-32(26-30)56-24-21-46-19-22-55-23-20-46)57-44(49)33-11-6-7-18-47(33)43(48)41(39-16-17-40(45)58-39)31-27-37(52-3)42(54-5)38(28-31)53-4/h8-10,13,15-17,25-28,33-34,41H,6-7,11-12,14,18-24H2,1-5H3/t33-,34+,41-/m1/s1 |
Clave InChI |
YNEIEJWJOCHOPA-PURUWSQVSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CC[C@@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@H]4CCCCN4C(=O)[C@@H](C5=CC=C(S5)Cl)C6=CC(=C(C(=C6)OC)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5=CC=C(S5)Cl)C6=CC(=C(C(=C6)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




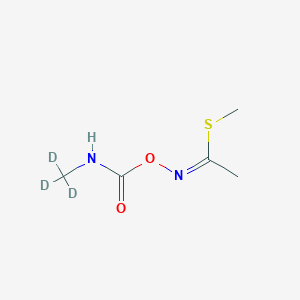
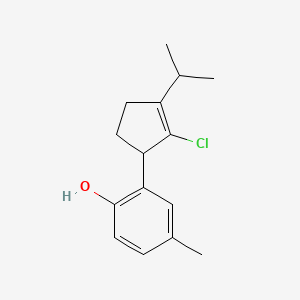
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)

![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)
![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
